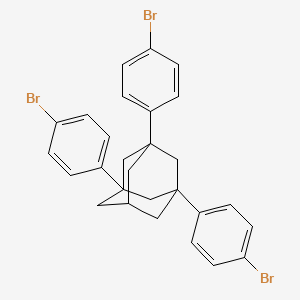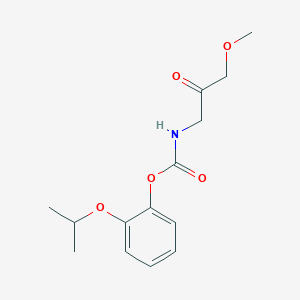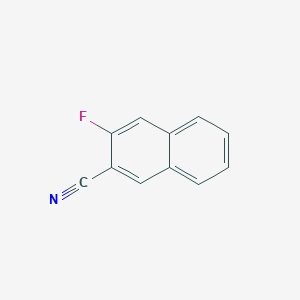
3-Fluoronaphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-fluoro-2-naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and a fluoro group (-F) attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-fluoro-2-naphthalene can be achieved through several methods. One common approach involves the fluorination of 2-cyano-2-naphthol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically takes place under mild conditions, often at room temperature, and yields the desired product with high selectivity.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a suitable boronic acid derivative of naphthalene is reacted with a cyano-fluoro precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Cyano-3-fluoro-2-naphthalene may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-fluoro-2-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 3-fluoro-2-naphthylamine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: 3-Fluoro-2-naphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-fluoro-2-naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized naphthalene derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Cyano-3-fluoro-2-naphthalene depends on its specific application. In the context of its use as a fluorescent probe, the compound interacts with target molecules through non-covalent interactions, such as hydrogen bonding or π-π stacking, leading to changes in its fluorescence properties. These interactions can be used to detect and quantify the presence of specific analytes in a sample .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-1-fluoronaphthalene
- 2-Cyano-4-fluoronaphthalene
- 2-Cyano-3-chloronaphthalene
Uniqueness
2-Cyano-3-fluoro-2-naphthalene is unique due to the specific positioning of the cyano and fluoro groups on the naphthalene ring, which imparts distinct chemical and physical properties. This unique structure influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
21597-57-9 |
|---|---|
Molecular Formula |
C11H6FN |
Molecular Weight |
171.17 g/mol |
IUPAC Name |
3-fluoronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6FN/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6H |
InChI Key |
QTFFIQLGKSGCNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


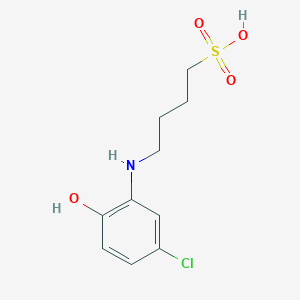
![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
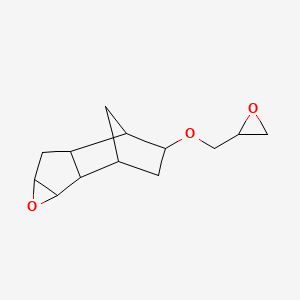
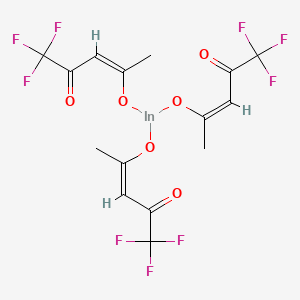
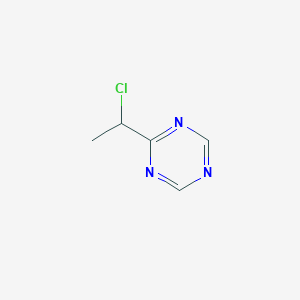
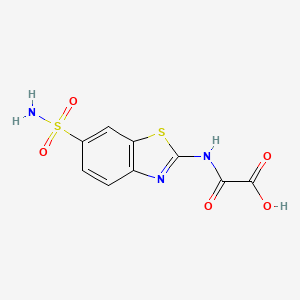
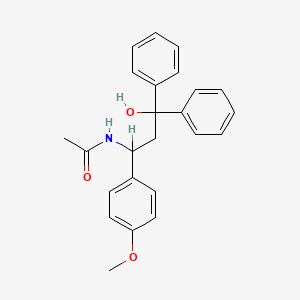
![9-Oxabicyclo[3.3.2]decan-10-one](/img/structure/B13737767.png)
